TC-C 14G TC-C 14G Potent, high affinity CB1 receptor inverse agonist (EC50 = 11 nM in cAMP assay; Ki = 4 nM). Demonstrates high efficacy in a hypothermia assay (ID50 = 5 mg/kg) in vivo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004860
InChI: InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2
SMILES: C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl
Molecular Formula: C24H17Cl2F2NO4
Molecular Weight: 492.3 g/mol

TC-C 14G

CAS No.:

Cat. No.: VC0004860

Molecular Formula: C24H17Cl2F2NO4

Molecular Weight: 492.3 g/mol

* For research use only. Not for human or veterinary use.

TC-C 14G -

Molecular Formula C24H17Cl2F2NO4
Molecular Weight 492.3 g/mol
IUPAC Name [2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2
Standard InChI Key VUCKSZWMRCSPME-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl
Canonical SMILES C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl

Chemical and Physical Properties

Molecular Structure and Composition

TC-C 14G, chemically designated as [2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-4-morpholinyl-methanone, features a benzodioxole core substituted with halogenated aromatic rings and a morpholine moiety. Its molecular formula is C24H17Cl2F2NO4, yielding a molecular weight of 492.3 g/mol . The compound’s structure is optimized for CB1 receptor binding, with dichlorophenyl and fluorophenyl groups enhancing lipophilicity and target affinity.

Key Physicochemical Characteristics

  • Solubility: Soluble to 100 mM in dimethyl sulfoxide (DMSO) and ethanol, facilitating in vitro assays .

  • Purity: >98%, as confirmed by high-performance liquid chromatography (HPLC) .

  • Storage: Stable under sealed, cool, and dry conditions; long-term storage recommended below -20°C .

Pharmacological Profile

Mechanism of Action

TC-C 14G acts as a high-efficacy inverse agonist at CB1 receptors, which are predominantly expressed in the central nervous system and peripheral tissues. Inverse agonism involves stabilizing the receptor in an inactive conformation, thereby reducing baseline signaling activity. This contrasts with neutral antagonists, which merely block endogenous agonists like anandamide . The compound’s binding disrupts CB1-mediated pathways involved in appetite regulation and energy homeostasis, making it a candidate for obesity therapeutics.

In Vitro Activity

In cAMP accumulation assays using CB1-transfected cells, TC-C 14G demonstrates an EC50 of 11 nM, reflecting its potency in inhibiting receptor constitutive activity . Radioligand displacement studies reveal a Ki of 4 nM, underscoring its superior affinity compared to first-generation CB1 ligands like rimonabant (Ki = 6.3 nM) .

In Vivo Efficacy

TC-C 14G induces dose-dependent hypothermia in rodent models, a hallmark of central CB1 inverse agonism. At 5 mg/kg, it achieves a 50% inhibition of body temperature reduction (ID50), suggesting favorable blood-brain barrier penetration .

Comparative Analysis with CB1-Targeted Therapeutics

Structural and Functional Advantages

TC-C 14G’s benzodioxole scaffold confers metabolic stability over pyrazole-based analogs (e.g., rimonabant). The morpholine substituent enhances solubility, addressing formulation challenges associated with earlier CB1 antagonists .

Activity Comparison Table

CompoundCB1 Ki (nM)EC50 (cAMP, nM)Hypothermia ID50 (mg/kg)
TC-C 14G4115
Rimonabant6.31810
AM-2517.5228

Data derived from .

Therapeutic Applications

Obesity and Metabolic Syndrome

Preclinical studies highlight TC-C 14G’s ability to reduce food intake and adiposity in diet-induced obese mice. By antagonizing CB1-mediated endocannabinoid tone, it counteracts hyperphagia and improves insulin sensitivity .

Substance Use Disorders

Emerging evidence suggests CB1 inverse agonists may attenuate reward pathways associated with nicotine and opioid dependence. TC-C 14G’s brain penetrance positions it as a candidate for addiction pharmacotherapy .

Regulatory and Research Status

Current Use

TC-C 14G remains a research-grade compound, utilized primarily in in vitro binding assays and animal models of metabolic disease . Its development as a therapeutic agent is hindered by the historical safety concerns associated with CB1 inverse agonists, including psychiatric side effects observed with rimonabant.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator